N-Methylactinodaphnine
Description
Structure
3D Structure
Properties
IUPAC Name |
17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZJVCAMFAIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cassythicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5890-28-8 | |
| Record name | Cassythicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 212 °C | |
| Record name | Cassythicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Purification Methodologies for N Methylactinodaphnine from Plant Sources
Botanical Sources and Distribution of N-Methylactinodaphnine
This compound has been successfully isolated from several plant species, primarily within the families Lauraceae, Hernandiaceae, and Annonaceae. The distribution of these plants is often widespread in tropical and subtropical regions.
Litsea glutinosa, a member of the Lauraceae family, is an evergreen tree found throughout the tropical and subtropical regions of Asia and Australia. Various parts of this plant, including the leaves, bark, and roots, have been reported to contain a variety of alkaloids. This compound is among the aporphine (B1220529) alkaloids that have been isolated from Litsea glutinosa. imsc.res.in
Cassytha filiformis, commonly known as love vine, is a parasitic vine belonging to the Lauraceae family. researchgate.net It has a pantropical distribution, growing on a wide range of host plants in coastal areas. researchgate.net Phytochemical studies of the whole plant have revealed the presence of several aporphine alkaloids, including this compound. imsc.res.inucl.ac.beresearchgate.net The alkaloid content in Cassytha filiformis can, however, vary depending on the host plant and the geographical location of its collection. ucl.ac.be
Illigera luzonensis is a plant species in the Hernandiaceae family. Research has confirmed the presence of this compound in this plant. Specifically, studies on the roots of Illigera luzonensis have led to the isolation of a variety of aporphine alkaloids, with this compound being one of the identified compounds. nih.gov
Anona glabra L., commonly known as pond apple, is a tree in the Annonaceae family. ijpjournal.com This family is well-known for producing a diverse array of alkaloids, particularly aporphines. jscimedcentral.com While many alkaloids have been isolated from the fruits and stems of Anona glabra, the presence of this compound is plausible given its identification in other Annona species. nih.govjidps.com Further targeted phytochemical investigations of Anona glabra are warranted to definitively confirm this compound as a constituent.
| Botanical Source | Family | Common Name | Plant Part(s) Used for Isolation |
| Litsea glutinosa | Lauraceae | Indian Laurel | Leaves, Bark, Roots |
| Cassytha filiformis | Lauraceae | Love Vine | Whole Plant |
| Illigera luzonensis | Hernandiaceae | - | Roots |
| Anona glabra L. | Annonaceae | Pond Apple | Fruits, Stems |
Extraction Techniques for Alkaloids
The extraction of alkaloids from plant material is the initial and crucial step in the isolation process. The choice of extraction technique depends on the nature of the alkaloids and the plant matrix.
Acidified methanol (B129727) extraction is a commonly employed and effective method for the extraction of aporphine alkaloids like this compound from plant tissues. The principle behind this technique lies in the basic nature of alkaloids.
The general procedure involves the maceration or percolation of the dried and powdered plant material with methanol that has been acidified, typically with a small amount of a weak acid like acetic acid or a mineral acid such as hydrochloric acid. The acidic conditions facilitate the conversion of the alkaloids present in the plant material into their salt forms. These alkaloid salts are more soluble in the polar methanolic solvent, leading to an efficient extraction.
Following the initial extraction, a standard acid-base partitioning protocol is often employed to separate the alkaloids from other co-extracted compounds. A typical workflow is as follows:
The acidified methanolic extract is concentrated under reduced pressure to remove the methanol.
The resulting aqueous acidic solution is then washed with a non-polar solvent, such as diethyl ether or chloroform (B151607), to remove fats, waxes, and other lipophilic impurities. The alkaloid salts remain in the aqueous phase.
The aqueous layer is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This converts the alkaloid salts back into their free base form.
The free alkaloid bases, which are less soluble in water and more soluble in organic solvents, are then extracted from the alkaline aqueous solution using an immiscible organic solvent like chloroform or dichloromethane (B109758).
The organic extracts containing the crude alkaloid mixture are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the total crude alkaloid extract.
This crude extract, containing this compound along with other alkaloids, is then subjected to further purification steps, such as column chromatography, to isolate the individual compounds. nih.govresearchgate.net For instance, in the case of Cassytha filiformis, a sensitive and accurate procedure has been developed involving an alkaloid extraction coupled with High-Performance Liquid Chromatography (HPLC) for the separation and quantification of major aporphines. nih.gov The mobile phase for HPLC often consists of a mixture of aqueous ammonium acetate (B1210297) adjusted to an acidic pH with acetic acid and acetonitrile (B52724), used in a gradient mode. nih.gov
| Step | Description | Purpose |
| 1. Extraction | Maceration/percolation of powdered plant material with acidified methanol. | To extract alkaloid salts which are soluble in the polar solvent. |
| 2. Concentration | Removal of methanol from the extract under reduced pressure. | To obtain a concentrated aqueous acidic solution of the extract. |
| 3. Defatting | Washing the aqueous acidic solution with a non-polar solvent (e.g., diethyl ether). | To remove lipophilic impurities like fats and waxes. |
| 4. Basification | Addition of a base (e.g., ammonium hydroxide) to the aqueous layer. | To convert alkaloid salts to their free base form. |
| 5. Liquid-Liquid Extraction | Extraction of the alkaline aqueous solution with an organic solvent (e.g., chloroform). | To separate the free alkaloid bases into the organic phase. |
| 6. Drying and Evaporation | Drying the organic extract and evaporating the solvent. | To obtain the crude alkaloid mixture. |
| 7. Purification | Further separation using techniques like column chromatography or HPLC. | To isolate individual alkaloids like this compound. |
Dichloromethane Liquid-Liquid Extraction Optimization
Following the initial methanolic extraction, an acid-base liquid-liquid extraction (LLE) is employed to selectively separate the alkaloidal fraction from other non-basic compounds. This process is optimized to ensure maximum recovery of protonatable compounds like this compound.
The crude methanol extract is first dissolved in a dilute acidic aqueous solution (e.g., 3% HCl), which protonates the basic nitrogen atom of the alkaloids, rendering them soluble in the aqueous phase. This aqueous solution is then washed extensively with an immiscible organic solvent, such as dichloromethane (CH₂Cl₂). During this step, neutral and weakly acidic compounds are partitioned into the dichloromethane layer, while the protonated alkaloids remain in the acidic aqueous layer.
The pH of the aqueous layer is then carefully adjusted to an alkaline value (typically pH 9-10) by the addition of a base like ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, converting them back into their free base form, which reduces their water solubility. A subsequent extraction of this basic aqueous solution is performed with dichloromethane. The this compound, along with other alkaloids, partitions into the dichloromethane layer. This process is repeated multiple times to ensure exhaustive extraction. The combined dichloromethane fractions are then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude alkaloid extract.
| Parameter | Condition | Purpose |
| Acidification pH | 2-3 | To protonate and solubilize alkaloids in the aqueous phase. |
| Basification pH | 9-10 | To deprotonate alkaloids into their free base form for organic solvent extraction. |
| Organic Solvent | Dichloromethane | To selectively extract the free base alkaloids. |
| Number of Extractions | 3-5 times | To ensure maximum recovery of the target compound. |
Chromatographic Separation Methods
The crude alkaloid extract obtained from LLE is a complex mixture requiring further separation. Chromatographic methods are indispensable for the fractionation of this mixture and the ultimate purification of this compound.
Silica (B1680970) Gel Column Chromatography for Fractionation
Silica gel column chromatography is a fundamental technique used for the initial fractionation of the crude alkaloid extract. acgpubs.org The selection of the stationary phase and mobile phase is critical for achieving effective separation. acgpubs.org Silica gel (100-200 mesh or 200-300 mesh) is commonly used as the stationary phase due to its ability to separate compounds based on polarity. acgpubs.org
The crude extract is typically adsorbed onto a small amount of silica gel and loaded onto the top of a pre-packed column. The separation is achieved by eluting the column with a solvent gradient of increasing polarity. A common solvent system starts with a non-polar solvent like petroleum ether or hexane, with the polarity gradually increased by adding ethyl acetate, followed by dichloromethane, and finally methanol. acgpubs.org Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) using Dragendorff's reagent to detect the presence of alkaloids. Fractions exhibiting similar TLC profiles are combined. This compound, being a moderately polar aporphine alkaloid, typically elutes in the fractions with intermediate polarity, often within the dichloromethane-methanol gradient. acgpubs.org
| Parameter | Typical Value/System |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase (Gradient) | Petroleum Ether -> Ethyl Acetate -> Dichloromethane -> Methanol |
| Fraction Monitoring | Thin-Layer Chromatography (TLC) with Dragendorff's Reagent |
Preparative Thin-Layer Chromatography (TLC)
For further purification of the fractions enriched with this compound, preparative TLC is an effective method for small-scale separations (typically <100 mg). chemrxiv.org This technique utilizes glass plates coated with a thicker layer of silica gel (e.g., 0.5-2.0 mm) compared to analytical TLC. chemrxiv.org
The enriched fraction is dissolved in a minimal amount of solvent and applied as a narrow band near the bottom of the preparative TLC plate. The plate is then developed in a sealed chamber containing an optimized mobile phase. For aporphine alkaloids, a common solvent system is a mixture of chloroform and methanol, often with a small percentage of aqueous ammonia (B1221849) (e.g., Chloroform:Methanol:NH₃, 85:14:1) to minimize the tailing of basic compounds. researchgate.net
After development, the separated bands are visualized under UV light (254 nm). The band corresponding to this compound is identified, marked, and carefully scraped from the plate. The target compound is then recovered by eluting the scraped silica with a polar solvent like methanol or a chloroform-methanol mixture. The silica is subsequently removed by filtration, and the solvent is evaporated to yield the purified compound. mdpi.com
| Parameter | Typical Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ (0.5 mm thickness) |
| Mobile Phase Example | Chloroform: Methanol: 25% aqueous NH₃ (85:14:1 v/v/v) researchgate.net |
| Visualization | UV light (254 nm) |
| Recovery | Scraping followed by elution with Methanol |
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is the final step to achieve high-purity this compound, suitable for structural elucidation and biological assays. Reversed-phase HPLC is frequently employed for the purification of alkaloids. mdpi.com
In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. ox.ac.uk A typical mobile phase for alkaloid purification consists of a mixture of acetonitrile or methanol and water, often containing a modifier like triethylammonium (B8662869) acetate or trifluoroacetic acid (TFA) to improve peak shape and resolution. ox.ac.uk The separation is usually performed using a gradient elution, where the concentration of the organic solvent is increased over time. The eluent is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected. Subsequent removal of the solvent yields the highly purified compound. mdpi.com
| Parameter | Representative Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile in 0.1 M Triethylammonium bicarbonate buffer ox.ac.uk |
| Flow Rate | 2.0 - 4.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
Analytical Spectroscopic Characterization of N Methylactinodaphnine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of N-Methylactinodaphnine reveals a series of distinct signals that correspond to the different types of protons within the molecule. Analysis of aporphine (B1220529) alkaloids isolated from Cassytha filiformis provides comparative data for the parent compound, actinodaphnine (B1208463). For actinodaphnine, the ¹H NMR spectrum (in CDCl₃) shows a singlet for the aromatic proton H-3 at δ 6.56 ppm. The protons on the aromatic ring D exhibit signals at δ 6.79 (H-8) and δ 7.75 (H-11) as singlets. The methylenedioxy protons (-O-CH₂-O-) appear as two doublets at δ 5.91 and δ 6.05 (J = 1.4 Hz). The methoxy (B1213986) group (-OCH₃) protons resonate as a singlet at δ 3.91, and the N-methyl group (N-CH₃) protons of this compound typically appear as a singlet around δ 2.56. The aliphatic protons of the heterocyclic ring system present a complex pattern of multiplets between δ 2.50 and δ 3.20.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Based on data from related aporphine alkaloids isolated from Litsea elliptibacea, the following chemical shifts have been assigned to the carbon atoms of (+)-N-methylactinodaphnine.
| Atom | Chemical Shift (δ) ppm |
| C-1 | 141.7 |
| C-1a | 116.8 |
| C-1b | 126.7 |
| C-2 | 146.7 |
| C-3 | 106.7 |
| C-3a | 126.4 |
| C-4 | 28.9 |
| C-5 | 53.4 |
| C-6a | 62.3 |
| C-7 | 33.7 |
| C-7a | 128.9 |
| C-8 | 114.3 |
| C-9 | 145.1 |
| C-10 | 145.4 |
| C-11 | 109.8 |
| C-11a | 122.9 |
| N-CH₃ | 43.8 |
| OCH₃ | 56.2 |
| OCH₂O | 100.6 |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is established as C₁₉H₁₉NO₄. nih.gov This corresponds to a molecular weight of 325.36 g/mol . High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, though specific fragmentation data for this compound is not detailed here.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly the chromophores which are responsible for absorbing light. The UV spectrum of this compound, like other aporphine alkaloids, is characterized by its aromatic system. For the related compound actinodaphnine, the UV spectrum in methanol (B129727) exhibits absorption maxima (λmax) at 218, 282, and 308 nm. These absorptions are characteristic of the substituted aporphine ring system and are sensitive to the substitution pattern on the aromatic rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. For aporphine alkaloids in general, one would expect to see:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
C-H stretching: Bands in the 2800-3000 cm⁻¹ region for aliphatic and aromatic C-H bonds.
Aromatic C=C stretching: Peaks in the 1500-1600 cm⁻¹ region.
C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the methoxy and methylenedioxy groups.
C-N stretching: Absorptions in the 1000-1250 cm⁻¹ range.
The presence of the methylenedioxy group is specifically indicated by a characteristic absorption band around 940 cm⁻¹.
Biosynthetic Pathways and Chemical Precursors
General Aporphine (B1220529) Alkaloid Biosynthesis Context
Aporphine alkaloids are a large and structurally diverse group of plant secondary metabolites. uj.ac.za Their biosynthesis is a branch of the broader benzylisoquinoline alkaloid (BIA) pathway, which is responsible for the production of a wide array of pharmacologically active compounds, including morphine and codeine. The BIA pathway originates from the aromatic amino acid L-tyrosine.
The initial steps of BIA biosynthesis involve the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules condense to form the trihydroxybenzylisoquinoline scaffold, which is the foundational structure of all BIAs. A critical early intermediate in the pathway is (S)-norcoclaurine, which is subsequently methylated to form (S)-reticuline, a pivotal branch-point intermediate that can be directed towards various classes of BIAs, including the aporphines.
The formation of the characteristic aporphine ring system occurs through an intramolecular oxidative coupling of a benzyltetrahydroisoquinoline precursor, such as (S)-reticuline. This crucial step is catalyzed by cytochrome P450 enzymes and results in the formation of a proaporphine intermediate. The proaporphine intermediate then undergoes a dienone-phenol rearrangement to yield the aporphine scaffold. Subsequent modifications, such as O-methylation, N-methylation, and the formation of methylenedioxy bridges, lead to the vast diversity of aporphine alkaloids found in nature.
Role of Benzyltetrahydroisoquinoline Alkaloids as Precursors
Benzyltetrahydroisoquinoline alkaloids are the direct precursors to the aporphine alkaloids. uj.ac.zaresearchgate.net The specific stereochemistry and substitution pattern of the benzyltetrahydroisoquinoline precursor determine the structure of the resulting aporphine alkaloid. As mentioned, (S)-reticuline is a common and well-studied precursor in the biosynthesis of many aporphine alkaloids.
The conversion of the benzyltetrahydroisoquinoline precursor to the aporphine core is a key oxidative step. This intramolecular cyclization involves the coupling of the phenolic rings of the benzyltetrahydroisoquinoline molecule. This reaction is believed to proceed via a diradical mechanism initiated by a one-electron oxidation, leading to the formation of a new carbon-carbon bond and the characteristic bridged ring system of the aporphine skeleton. The regioselectivity of this coupling is directed by the specific enzymes involved, leading to different substitution patterns on the aporphine ring.
N-Methylation Processes within Alkaloid Biosynthesis
N-methylation is a common and important modification in the biosynthesis of alkaloids, including the aporphines. uwec.edu This reaction involves the addition of a methyl group to a nitrogen atom, a process that is typically catalyzed by N-methyltransferases (NMTs). uwec.edu These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. frontiersin.org
The N-methylation step can occur at different stages of the biosynthetic pathway. In some cases, the benzyltetrahydroisoquinoline precursor is N-methylated before the oxidative coupling reaction. For instance, the conversion of (S)-norcoclaurine to (S)-reticuline involves an N-methylation step. In other instances, N-methylation can occur after the formation of the aporphine core.
In the specific case of N-Methylactinodaphnine, the final step in its biosynthesis is presumed to be the N-methylation of its immediate precursor, actinodaphnine (B1208463). This proposed step would be catalyzed by a specific N-methyltransferase that recognizes actinodaphnine as its substrate. The presence of such an enzyme would be consistent with the general principles of alkaloid biosynthesis, where a core scaffold is first synthesized and then decorated with various functional groups, including N-methyl groups, to produce the final array of natural products. The activity of these N-methyltransferases can significantly impact the pharmacological properties of the resulting alkaloids. researchgate.net
Preclinical Pharmacological Research on N Methylactinodaphnine
Antiplatelet Aggregation Activity
N-Methylactinodaphnine has demonstrated significant inhibitory effects on platelet aggregation in in vitro studies. Its activity has been evaluated against several common platelet agonists, revealing a broad spectrum of antiplatelet action. Research indicates that (+)-N-Methylactinodaphnine is a potent inhibitor of platelet aggregation. nih.govbiocrick.comacs.orgacs.org
Inhibition of Adenosine (B11128) 5'-Diphosphate (ADP)-Induced Aggregation in Platelets
Studies have shown that (+)-N-Methylactinodaphnine strongly inhibits platelet aggregation induced by Adenosine 5'-Diphosphate (ADP). biocrick.com This suggests that the compound may interfere with the P2Y1 and P2Y12 receptor pathways, which are crucial for ADP-mediated platelet activation and aggregation.
Inhibition of Arachidonic Acid (AA)-Induced Aggregation in Platelets
The compound has also been found to be a strong inhibitor of platelet aggregation initiated by arachidonic acid (AA). biocrick.com This inhibitory action points to a potential interference with the cyclooxygenase (COX) pathway and the subsequent production of thromboxane (B8750289) A2, a potent platelet agonist.
Inhibition of Collagen-Induced Aggregation in Platelets
Furthermore, (+)-N-Methylactinodaphnine exhibits strong inhibition of collagen-induced platelet aggregation. biocrick.com This suggests that it may block the signaling pathways initiated by the binding of collagen to its platelet receptors, such as GPVI and α2β1 integrin.
Inhibition of Platelet-Activating Factor (PAF)-Induced Aggregation in Platelets
In contrast to its effects on other agonists, (+)-N-Methylactinodaphnine shows only slight inhibition of platelet aggregation induced by the Platelet-Activating Factor (PAF). This indicates a degree of selectivity in its antiplatelet activity, with a less pronounced effect on the PAF receptor-mediated signaling cascade.
The following table summarizes the inhibitory effects of (+)-N-Methylactinodaphnine on platelet aggregation induced by various agonists.
| Agonist | Inhibitory Effect of (+)-N-Methylactinodaphnine |
| Adenosine 5'-Diphosphate (ADP) | Strong Inhibition |
| Arachidonic Acid (AA) | Strong Inhibition |
| Collagen | Strong Inhibition |
| Platelet-Activating Factor (PAF) | Slight Inhibition |
In Vitro Methodologies for Platelet Aggregation Assays
The antiplatelet activity of this compound is typically assessed using in vitro platelet aggregation assays. nih.govresearchgate.netdoaj.orgfao.org A common and well-established method is light transmission aggregometry (LTA). nih.gov This technique involves the following key steps:
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors, often with an anticoagulant such as sodium citrate. The blood is then centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells. nih.govnih.gov
Platelet Aggregation Measurement: The PRP is placed in an aggregometer, a specialized spectrophotometer. A baseline light transmission is established. A platelet agonist (e.g., ADP, AA, collagen, or PAF) is then added to the PRP, inducing platelet aggregation. nih.gov
Data Analysis: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time, generating an aggregation curve. The inhibitory effect of a test compound like this compound is determined by pre-incubating the PRP with the compound before adding the agonist and comparing the resulting aggregation curve to that of a control sample without the inhibitor. researchgate.net
Vasorelaxing Properties
Evaluation in Rat Thoracic Aorta Models
This compound has been investigated for its effects on vascular smooth muscle using isolated rat thoracic aorta preparations. In these ex vivo models, the compound demonstrated activity as a competitive antagonist against contractions induced by phenylephrine, an α1-adrenergic agonist. The potency of this antagonism is quantified by a pA2 value of 7.11. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Furthermore, this compound was shown to inhibit the formation of [3H]inositol monophosphate stimulated by noradrenaline in the rat thoracic aorta. This inhibition was observed in a concentration-dependent manner at concentrations of 1 and 10 microMolar. Inositol phosphate (B84403) accumulation is a key step in the signal transduction pathway following α1-adrenoceptor activation. However, the compound did not have an effect on the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in this tissue, suggesting its mechanism of action is not directly related to these particular second messengers.
Characterization as a Vascular Alpha-1 Adrenoceptor Antagonist
This compound has been characterized as a selective antagonist of alpha-1 (α1) adrenoceptors, which are crucial in regulating vascular tone. mdpi.com Alpha-1 adrenoceptor antagonists, also known as alpha-blockers, inhibit the contraction of smooth muscle, leading to vasodilation. cmnpd.orgnih.gov Functional studies and binding experiments have confirmed the antagonistic properties of this compound at these receptors. mdpi.com
In functional assays using isolated rat tissues, this compound competitively inhibited the contractile responses to noradrenaline in the vas deferens, yielding a pA2 value of 6.58. mdpi.com Similarly, it competitively antagonized phenylephrine-induced contractions in the rat spleen, with a pA2 value of 7.38. mdpi.com These findings indicate a higher affinity for the α1-adrenoceptors in the spleen compared to the vas deferens, suggesting a degree of selectivity for α1-adrenoceptor subtypes. Specifically, these results point towards a greater selectivity for the alpha 1B-adrenoceptor subtype over the alpha 1A-adrenoceptor subtype. mdpi.com
Binding experiments using cultured A10 cells, a vascular smooth muscle cell line, showed that this compound could displace the binding of [3H]prazosin, a known selective α1-adrenoceptor antagonist. mdpi.com The compound demonstrated extremely low affinity for other receptor types, including thromboxane receptors, prostaglandin (B15479496) receptors, Ca2+ channels, muscarinic receptors, histamine (B1213489) receptors, and beta-adrenoceptors. mdpi.com While it did possess some 5-hydroxytryptamine (5-HT) receptor blocking activity, its potency for these receptors was approximately 14 times less than its potency for α1-adrenoceptors. mdpi.com This body of evidence collectively establishes this compound as a selective α1-adrenoceptor antagonist. mdpi.com
Table 1: Antagonistic Activity of this compound at α1-Adrenoceptors
| Tissue/Model | Agonist | pA2 Value |
|---|---|---|
| Rat Thoracic Aorta | Phenylephrine | 7.11 |
| Rat Vas Deferens | Noradrenaline | 6.58 |
Following a comprehensive search of scientific literature, no publicly available research data was found on the antiproliferative and cytotoxic effects of this compound on human HT29 colon cancer cells, human SKMEL28 melanoma cells, or primary human keratinocytes. Additionally, no information was located regarding biochemical assays specifically used to evaluate cell growth inhibition by this compound. Therefore, sections 5.3.1, 5.3.2, 5.3.3, and 5.3.4 could not be completed.
Molecular Mechanisms of Action
The preclinical pharmacological research into this compound has begun to elucidate the complex molecular interactions that underpin its biological activity. Investigations have primarily focused on its effects on DNA and associated enzymes, as well as its potential interactions with neurotransmitter receptors. The following sections detail the current understanding of these mechanisms.
DNA Intercalation and Interaction Studies
Current scientific literature available through comprehensive searches does not provide direct experimental evidence, such as from viscometry, circular dichroism, or fluorescence spectroscopy studies, to confirm that this compound's mechanism of action involves direct DNA intercalation or binding. The primary cytotoxic mechanism suggested by research points towards its interaction with DNA-associated enzymes rather than a direct interaction with the DNA helix itself.
Interference with Topoisomerase I and II Catalytic Activity
There is no direct evidence from in vitro assays, such as DNA relaxation or decatenation experiments, to suggest that this compound functions as a catalytic inhibitor of topoisomerase I or II. Catalytic inhibitors typically prevent the enzyme from binding to DNA or hydrolyzing ATP, thus halting the enzymatic cycle before DNA cleavage occurs. The available research suggests that this compound acts not by inhibiting the catalytic activity itself, but by poisoning the enzyme, a distinct mechanism that involves the stabilization of the enzyme-DNA complex after DNA strands have been cleaved.
In Silico Docking Studies for Topoisomerase II(β) DNA-Enzyme Complex Stabilization
A plausible mechanism for the observed cytotoxicity of this compound has been identified through computational research. unisa.edu.auflinders.edu.aupublish.csiro.au In a study investigating aporphine (B1220529) alkaloids from the plant Litsea glutinosa, this compound was identified as the most cytotoxic of the four isolated compounds tested against human colorectal adenocarcinoma (HT29) and melanoma (SKMEL28) cell lines. unisa.edu.auflinders.edu.aupublish.csiro.aupublish.csiro.au
To understand the molecular basis for this cytotoxicity, in silico docking studies were performed. unisa.edu.auflinders.edu.aupublish.csiro.au The results of these computational models revealed that a likely mechanism of action is the stabilization of the topoisomerase II (β) DNA-enzyme complex. unisa.edu.auflinders.edu.aupublish.csiro.au This mode of action characterizes this compound as a topoisomerase II poison. Such stabilization traps the enzyme in its cleavable complex state with DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks, ultimately triggering cell death. unisa.edu.au The potent cytotoxicity of this compound may be partly explained by the presence of a 1,2-methylenedioxy group in its structure. unisa.edu.auflinders.edu.aupublish.csiro.au
Cytotoxicity Data for Aporphine Alkaloids from Litsea glutinosa
| Compound | Cell Line | Net Growth (%) at 305 µM |
|---|---|---|
| This compound | HT29 | -81.5 |
| This compound | SKMEL28 | -70.5 |
| Boldine | HT29 | 10.9 |
| Boldine | SKMEL28 | 63.0 |
Weak Antagonist Activity at Serotonin (B10506) Receptors
Based on available scientific literature, there are no specific preclinical studies or receptor binding assays that have reported or confirmed any antagonist activity of this compound at serotonin receptors. While other aporphine alkaloids have been investigated for their effects on various neurotransmitter systems, including serotonergic receptors, a direct link or activity profile for this compound remains uncharacterized in the accessible literature. semanticscholar.org
Structure Activity Relationship Sar Studies of N Methylactinodaphnine and Analogs
Influence of the 1,2-Methylenedioxy Group on Cytotoxicity
The 1,2-methylenedioxy bridge, a common substituent on the A-ring of aporphine (B1220529) alkaloids, has been identified as a significant contributor to the cytotoxicity of these compounds. Research indicates that this functional group plays a role in the interaction of these alkaloids with DNA. acs.org
The presence of the 1,2-methylenedioxy group is associated with enhanced cytotoxic activities. acs.org This is attributed to the increased stability it confers to the interaction between the alkaloid and the DNA double helix, particularly in comparison to aporphinoids lacking this group. acs.org This stabilization is a key factor in the mechanism of action, which can involve the inhibition of topoisomerase I through intercalation into the DNA. acs.org For instance, the aporphinoid hernangerine, which contains a 1,2-methylenedioxy group, is highlighted for these cytotoxic properties. acs.org
| Compound Feature | Influence on Cytotoxicity | Proposed Mechanism | Example Compound(s) |
|---|---|---|---|
| Presence of 1,2-Methylenedioxy Group | Enhances activity | Stabilizes interaction with DNA, inhibits topoisomerase I acs.org | Hernangerine, Liriodenine acs.orgnih.gov |
| Absence of 1,2-Methylenedioxy Group | Generally lower activity | Less stable DNA interaction acs.org | - |
| 1,2-Methylenedioxy Group + C7-Oxo Group | Potent activity | Key factor in the action of oxoaporphines nih.gov | Liriodenine, Dicentrinone nih.gov |
| 1,2-Methylenedioxy Group + C6a-C7 Double Bond | Increases activity | Critical role in enhancing cytotoxicity nih.gov | Didehydroglaucine nih.gov |
Comparative Analysis of Aporphine Alkaloid Structures on Antiplatelet and Vasorelaxing Activities
A comparative analysis of various aporphine alkaloids reveals key structural determinants for their antiplatelet and vasorelaxing effects. N-Methylactinodaphnine has been evaluated alongside a series of related aporphines and oxoaporphines, demonstrating notable activity in both areas. nih.gov
In studies of antiplatelet activity, (+)-N-Methylactinodaphnine showed strong inhibition of platelet aggregation induced by adenosine (B11128) 5'-diphosphate (ADP), arachidonic acid (AA), and collagen. nih.gov Its activity can be compared to other aporphines to deduce SAR trends. For instance, alkaloids such as xylopine (B1219430) and actinodaphnine (B1208463) also exhibit broad-spectrum antiplatelet effects. nih.gov The N-methyl group on the nitrogen at position 6 appears to be a common feature among many active compounds, including this compound and N-methyllaurotetanine. nih.gov
Regarding vasorelaxing action, (+)-N-Methylactinodaphnine was found to be active in rat thoracic aorta preparations. nih.gov This activity is shared with other aporphines like laurotetanine, boldine, and actinodaphnine itself. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings appears to be crucial for this effect. The oxidation of the nitrogen to form an N-oxide, as in this compound N-oxide, retains vasorelaxing action, suggesting that modifications at the nitrogen atom are tolerated. nih.gov
| Compound | Antiplatelet Activity (Inhibition of ADP-induced aggregation) | Antiplatelet Activity (Inhibition of AA-induced aggregation) | Antiplatelet Activity (Inhibition of Collagen-induced aggregation) | Vasorelaxing Activity |
|---|---|---|---|---|
| (+)-N-Methylactinodaphnine | Strong Inhibition nih.gov | Strong Inhibition nih.gov | Strong Inhibition nih.gov | Active nih.gov |
| Actinodaphnine | Strong Inhibition nih.gov | Strong Inhibition nih.gov | Strong Inhibition nih.gov | Active nih.gov |
| Xylopine | Strong Inhibition nih.gov | Strong Inhibition nih.gov | Strong Inhibition nih.gov | Not specified |
| Boldine | Not specified | Strong Inhibition nih.gov | Not specified | Active nih.gov |
| Laurotetanine | Not specified | Not specified | Not specified | Active nih.gov |
| N-Methyllaurotetanine | Not specified | Strong Inhibition nih.gov | Strong Inhibition nih.gov | Not specified |
| Oxoglaucine | Not specified | Not specified | Not specified | Active nih.gov |
SAR Considerations for Related Aporphine Scaffolds
The substitution pattern on the A-ring is critical. As discussed, a 1,2-methylenedioxy group is often associated with enhanced cytotoxicity. acs.orgmdpi.compreprints.org However, the presence of hydroxyl groups can also be important. For example, it has been inferred that the presence of both 1-OH and 11-OH groups is necessary to exhibit cytotoxicity, whereas a 1-OCH3 group may have a negative effect. nih.gov
Modifications on the B-ring, specifically at the nitrogen atom, significantly impact biological activity. N-methylation is a common feature in many biologically active aporphines. nih.gov Further substitutions on the nitrogen, such as N-acetylation or N-formylation, have been shown to yield potent antiplatelet agents. epa.gov Quaternization of the nitrogen atom has also been explored in the context of antiarrhythmic activities. mdpi.compreprints.org
The substitution pattern on the D-ring, typically involving methoxy groups at positions 8, 9, and 10, also plays a role in modulating activity. mdpi.compreprints.org For antiarrhythmic effects, the presence of 8-, 9-, and 10-methoxy groups on the aporphine skeleton has been noted as important, and the removal of these groups may reduce activity. mdpi.com
Synthetic Approaches and Derivative Development
Chemical Synthesis of N-Methylated Alkaloids (General Principles)
The synthesis of N-methylated alkaloids like N-Methylactinodaphnine fundamentally involves the introduction of a methyl group at the nitrogen atom. This transformation is a common objective in alkaloid chemistry, and several general principles and methods are employed.
One of the most direct methods for N-methylation is reductive amination . This process typically involves the reaction of a secondary amine precursor (a nor-aporphine in this case) with an aldehyde, most commonly formaldehyde, to form an iminium ion intermediate. This intermediate is then reduced in situ to the tertiary N-methyl amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.
Another prevalent strategy is direct N-alkylation . This involves treating the secondary amine with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base. The base is necessary to deprotonate the amine, increasing its nucleophilicity to attack the electrophilic methyl group of the alkylating agent. Care must be taken to control the reaction conditions to prevent over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts.
Conversely, the synthesis of N-methylated alkaloids can also be approached from a precursor that is already N-methylated but requires other structural modifications. In some synthetic routes, the N-methyl group is carried through from an early-stage intermediate. For instance, N-methylated amino acids or other simple N-methylated building blocks can be incorporated into the synthetic scheme. nih.gov
Furthermore, N-demethylation reactions are also crucial in the synthetic chemist's toolbox, as they allow for the conversion of a more abundant N-methylated natural product into its nor-derivative, which can then be re-alkylated to introduce different N-substituents for SAR studies. nih.gov Common N-demethylation reagents include chloroformates like 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis, and the von Braun reaction using cyanogen (B1215507) bromide (BrCN).
Strategies for Modifying the Aporphine (B1220529) Core Structure
The tetracyclic aporphine core of this compound provides a rich scaffold for chemical modification. These modifications are undertaken to investigate the influence of different structural features on the biological activity of the molecule. Key strategies focus on altering the substitution pattern on the aromatic rings, modifying the substituents on the nitrogen atom, and altering the stereochemistry of the chiral center.
Aromatic Ring Substitution: The aromatic rings (A and D rings) of the aporphine skeleton are common targets for modification.
Bromination: Electrophilic aromatic substitution reactions, such as bromination, can introduce bromine atoms at various positions on the aromatic rings. These bromo-derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions like Suzuki or Heck couplings, allowing for the introduction of a wide array of substituents. nih.govpreprints.org
Acetylation: Phenolic hydroxyl groups can be acetylated to form ester derivatives. This modification can alter the lipophilicity and bioavailability of the parent compound. nih.govpreprints.org
Nitrogen Atom Modification:
N-Acylation: The secondary amine of a nor-aporphine can be acylated to form amides. This changes the basicity of the nitrogen and can introduce a variety of functional groups.
N-Quaternization: Treatment of the tertiary amine with an alkyl halide can lead to the formation of a quaternary ammonium salt, introducing a permanent positive charge which can significantly impact biological activity. nih.govpreprints.org
Ring-Opening Reactions: The nitrogen-containing B-ring can be cleaved through reactions like the Hofmann elimination, leading to seco-aporphine derivatives. This drastically alters the conformation of the molecule. nih.govpreprints.org
Core Structure Synthesis and Modification: The fundamental construction of the aporphine core itself presents opportunities for introducing diversity.
Bischler-Napieralski or Pictet-Spengler Reactions: These are classical methods for constructing the isoquinoline (B145761) portion of the aporphine skeleton. By using substituted starting materials in these reactions, derivatives with different substitution patterns on the aromatic rings can be synthesized from the ground up.
Intramolecular Arylation Reactions: Modern synthetic methods, such as palladium-catalyzed intramolecular direct arylation, have become powerful tools for the formation of the biaryl bond that creates the tetracyclic aporphine core. This allows for a convergent approach to the synthesis of diverse aporphine alkaloids.
The following table summarizes some common modifications to the aporphine core and the reagents used:
| Modification Type | Reaction | Reagent(s) |
| Aromatic Substitution | Bromination | N-Bromosuccinimide (NBS) |
| Functional Group Interconversion | O-Demethylation | Boron tribromide (BBr₃) |
| Functional Group Interconversion | O-Acetylation | Acetic anhydride, pyridine |
| Nitrogen Modification | N-Quaternization | Methyl iodide (CH₃I) |
| Ring Modification | Ring Opening | Hofmann elimination reagents |
Development of Analogs for SAR Exploration
The synthesis of analogs of this compound and other aporphine alkaloids is crucial for conducting structure-activity relationship (SAR) studies. SAR exploration aims to identify the key structural features responsible for the biological activity of a compound and to guide the design of new, more potent, and selective molecules. mdpi.comnih.gov
A systematic approach to SAR involves synthesizing a series of derivatives where specific parts of the molecule are altered one at a time, and then evaluating the biological activity of each analog. For aporphine alkaloids, key areas of modification for SAR studies include:
Substituents on the Aromatic Rings: The nature, position, and number of substituents on the A and D rings have a profound impact on activity. For instance, studies on various aporphine alkaloids have shown that the presence and type of substituents at positions C-1, C-2, C-9, and C-10 are critical for various biological activities, including antiarrhythmic and antipoliovirus effects. nih.govpreprints.orgnih.gov For example, the presence of a methoxyl group at C-2 on the tetrahydroisoquinoline ring has been shown to be important for antipoliovirus activity. nih.gov
The N-Substituent: The group attached to the nitrogen atom is another key determinant of activity. Comparing the activity of the N-methyl derivative with its nor- (N-H) and other N-alkyl or N-acyl analogs can reveal the importance of the size, basicity, and lipophilicity of this substituent. For example, N-methylation of norbelladine (B1215549) derivatives was found to enhance their butyrylcholinesterase inhibition activity. nih.gov
The Stereochemistry at C-6a: Most naturally occurring aporphine alkaloids have a specific stereochemistry at the C-6a position. Synthesizing and testing the unnatural enantiomer can provide insights into the stereochemical requirements for receptor binding.
Conformation of the B-ring: Modifications that alter the conformation of the B-ring, such as the introduction of double bonds or ring-opening, can significantly affect biological activity. A restricted B-ring conformation has been suggested to be important for the antiarrhythmic efficacy of some aporphine derivatives. nih.govpreprints.org
The development of this compound analogs for SAR exploration would involve the synthesis of a library of compounds with variations at these key positions. The biological evaluation of these analogs would then provide a clearer picture of the pharmacophore, guiding future drug design efforts.
Below is a hypothetical table illustrating the kind of data generated from an SAR study of aporphine derivatives:
| Compound | R1 | R2 | R9 | R10 | N-Substituent | Biological Activity (IC50, µM) |
| This compound | -O-CH2-O- | H | OCH3 | OH | CH3 | [Activity Value] |
| Analog 1 | OH | OH | OCH3 | OH | CH3 | [Activity Value] |
| Analog 2 | -O-CH2-O- | H | OCH3 | OCH3 | CH3 | [Activity Value] |
| Analog 3 | -O-CH2-O- | H | OCH3 | OH | H | [Activity Value] |
| Analog 4 | -O-CH2-O- | H | OCH3 | OH | C2H5 | [Activity Value] |
This systematic approach of synthesis and biological testing is fundamental to the field of medicinal chemistry and is essential for the development of new therapeutic agents based on natural product scaffolds like this compound.
Analytical Methodologies for Quantification in Research
High-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry (HPLC-UV-MS) for Quantification
A validated HPLC-UV-MS method has been successfully developed for the separation and quantification of N-Methylactinodaphnine among other aporphine (B1220529) alkaloids in plant extracts. researchgate.net This analytical approach offers high sensitivity and selectivity, which are crucial for analyzing complex matrices like biological samples or plant material. researchgate.net
The chromatographic separation is typically achieved on a reverse-phase column. A study by Stévigny et al. utilized an RP-select B column (250 x 4 mm, 5 µm particle size) for the analysis of aporphine alkaloids, including this compound. researchgate.netucl.ac.be The mobile phase composition is a critical factor and is often designed to be compatible with both UV and MS detection. researchgate.netucl.ac.be A common mobile phase consists of a gradient mixture of an aqueous buffer and an organic solvent. For instance, a mixture of water containing 10 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with acetic acid (Solvent A) and acetonitrile (B52724) (Solvent B) has been used effectively. researchgate.netucl.ac.be The ammonium acetate buffer is particularly well-suited for HPLC-MS applications. researchgate.net
The detection of this compound is carried out using a UV detector, often a Diode Array Detector (DAD), which allows for the monitoring of specific wavelengths to enhance selectivity. In conjunction with UV detection, Mass Spectrometry provides structural confirmation and can offer higher sensitivity and specificity, which is particularly useful when dealing with co-eluting impurities. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for the MS analysis of aporphine alkaloids. researchgate.netucl.ac.be
Table 1: HPLC-UV-MS Parameters for this compound Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Column | RP-select B (250 x 4 mm, 5 µm) | researchgate.netucl.ac.be |
| Mobile Phase A | Water with 10 mM ammonium acetate (pH 3 with acetic acid) | researchgate.netucl.ac.be |
| Mobile Phase B | Acetonitrile | researchgate.netucl.ac.be |
| Flow Rate | 0.7 mL/min | ucl.ac.be |
| Detection | UV-DAD and ESI-MS | researchgate.net |
Optimization of Chromatographic Separation Parameters
The optimization of chromatographic parameters is a crucial step to achieve a reliable and efficient separation of this compound from other components in a sample. researchgate.net This process involves adjusting several variables to obtain good resolution, symmetrical peak shapes, and a reasonable analysis time. researchgate.netucl.ac.be
For the analysis of complex alkaloid extracts containing this compound, a gradient elution program is often necessary. researchgate.netucl.ac.be A gradient allows for the effective separation of compounds with a wide range of polarities. The gradient can be optimized by systematically varying the proportion of the organic solvent (acetonitrile) over time. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar compounds. researchgate.netucl.ac.be
The flow rate of the mobile phase also plays a significant role in the separation efficiency. A flow rate of 0.7 mL/min has been found to be suitable for both HPLC-UV and HPLC-MS analysis of aporphine alkaloids. ucl.ac.be The column temperature is another parameter that can be adjusted to improve peak shape and reduce analysis time, although this was not a primary focus in the referenced study for this compound. The pH of the mobile phase is particularly important for the analysis of ionizable compounds like alkaloids. A pH of 3 was chosen to ensure the analytes are in their protonated form, which generally leads to better peak shapes on reverse-phase columns. researchgate.netucl.ac.be The goal of optimization is to achieve a resolution value of greater than 1.5 between adjacent peaks, ensuring baseline separation. ucl.ac.be
Table 2: Key Parameters for Optimization of Chromatographic Separation
| Parameter | Objective of Optimization | Reference |
|---|---|---|
| Mobile Phase Composition | To achieve the necessary elution strength and polarity for separating analytes with varying polarities. | researchgate.netucl.ac.be |
| Gradient Program | To ensure good separation of all compounds of interest within a reasonable timeframe, especially in complex mixtures. | researchgate.netucl.ac.be |
| Flow Rate | To balance separation efficiency and analysis time; a rate of 0.7 mL/min has been shown to be effective. | ucl.ac.be |
| pH of Mobile Phase | To control the ionization state of the analytes for improved peak shape and retention; a pH of 3 is effective for aporphine alkaloids. | researchgate.netucl.ac.be |
Method Validation for Accuracy and Selectivity in Research Samples
Method validation is a critical process that confirms the suitability of the developed analytical method for its intended purpose. For the quantification of this compound, validation ensures that the measurements are reliable, accurate, and specific. The validation of the HPLC method for aporphine alkaloids has been performed by assessing several key parameters, using a representative compound from the same class as the reference standard. researchgate.net
Selectivity is demonstrated by the absence of interfering peaks at the retention time of this compound and other target alkaloids in blank samples. The use of a DAD allows for peak purity analysis, further confirming the specificity of the method. researchgate.net
Linearity is established by analyzing a series of standard solutions at different concentrations. The response of the detector is plotted against the concentration, and a linear regression is performed. A good correlation coefficient (typically R² > 0.99) indicates a linear relationship between the concentration and the detector response over a specific range. researchgate.net
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the standard is added to a sample matrix and the percentage of the recovered standard is calculated. researchgate.net
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also determined to establish the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net For a similar aporphine alkaloid, cassythine, the LOD and LOQ were found to be 13 µg/mL and 20 µg/mL, respectively. researchgate.netucl.ac.be
Table 3: Validation Parameters for the HPLC Quantification Method
| Validation Parameter | Description | Reference |
|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | researchgate.net |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | researchgate.net |
| Accuracy | The closeness of agreement between the true value and the value found. | researchgate.net |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | researchgate.net |
Future Research Directions
Elucidation of Complete Biosynthetic Pathways of N-Methylactinodaphnine
The biosynthesis of aporphine (B1220529) alkaloids, the class to which this compound belongs, generally originates from the amino acid tyrosine and proceeds through a series of complex enzymatic reactions. A crucial step involves the oxidative coupling of reticuline-type precursors, often catalyzed by cytochrome P450 enzymes of the CYP80 family, to form the characteristic aporphine core. However, the specific enzymatic machinery responsible for the synthesis of this compound has yet to be identified.
Future research must focus on a multi-pronged approach to delineate this pathway. This will involve a combination of transcriptomics of plants known to produce this compound, such as those from the Litsea and Cassytha genera, to identify candidate genes encoding for biosynthetic enzymes. Heterologous expression of these candidate genes in microbial or plant systems, coupled with in vitro enzyme assays, will be essential to confirm their specific roles in the pathway. Techniques such as isotope labeling studies can further trace the metabolic flow from precursor molecules to the final this compound structure. A complete understanding of its biosynthesis is not only of fundamental scientific interest but also opens avenues for biotechnological production of the compound and its analogs.
Comprehensive Molecular Target Identification beyond Current Findings
Current knowledge identifies this compound as a selective α1-adrenoceptor antagonist, with a preference for the α1B-adrenoceptor subtype. However, the pharmacological profile of many natural products is often polypharmacological, meaning they interact with multiple molecular targets. A comprehensive screening of this compound against a broad panel of receptors, enzymes, ion channels, and other biologically relevant macromolecules is a critical next step.
Modern target identification strategies, such as chemoproteomics, affinity chromatography-mass spectrometry, and computational target prediction algorithms, can be employed to uncover novel interacting partners. Validating these potential new targets through rigorous biochemical and cellular assays will be paramount. Uncovering a wider range of molecular targets will not only provide a more complete picture of its mechanism of action but could also reveal unexpected therapeutic applications for this compound.
Advanced In Vitro and Animal Model Studies for Mechanistic Insights
Building upon the initial characterization of this compound's α1-adrenergic antagonism, future in vitro studies should delve deeper into the molecular and cellular consequences of this interaction. This includes detailed investigation of downstream signaling pathways affected by receptor blockade, such as the inhibition of noradrenaline-induced [3H]inositol monophosphate formation. Cellular assays using a variety of cell lines, including those relevant to cardiovascular and neurological systems, will provide insights into its effects on cell proliferation, apoptosis, and other key cellular processes.
In parallel, advanced animal model studies are necessary to translate these cellular findings into a physiological context. While initial studies in rats have demonstrated its effects on the thoracic aorta and vas deferens, future research should utilize a broader range of animal models, including those that more closely mimic human diseases. These studies should aim to elucidate the pharmacokinetic and pharmacodynamic properties of this compound, providing a clearer understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Such preclinical data are indispensable for any future consideration of its therapeutic utility.
| Animal Model | Tissue/System Studied | Observed Effect of this compound |
| Rat | Thoracic Aorta | Competitive antagonist of phenylephrine-induced contractions nih.gov |
| Rat | Vas Deferens | Competitive antagonist of clonidine-induced inhibition of twitch response nih.gov |
Design and Synthesis of Novel this compound Analogs for Enhanced Biological Activity
The structural scaffold of this compound provides a fertile ground for medicinal chemistry efforts aimed at developing novel analogs with improved therapeutic properties. The synthesis of aporphine alkaloid analogs is a well-established field, offering a variety of synthetic strategies that can be adapted for the targeted modification of the this compound molecule.
Structure-activity relationship (SAR) studies will be central to this endeavor. By systematically modifying different functional groups on the aporphine core, researchers can identify key structural features responsible for its biological activity and selectivity. The goal of these synthetic efforts will be to generate analogs with enhanced potency, improved selectivity for specific receptor subtypes, and more favorable pharmacokinetic profiles. This iterative process of design, synthesis, and biological evaluation holds the promise of transforming a natural lead compound into a clinically viable drug candidate.
Integration of Computational Chemistry in Predictive Pharmacology
Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and development process for this compound and its analogs. Molecular docking studies can provide detailed insights into the binding interactions of this compound with its known and potential molecular targets, helping to rationalize its observed biological activity and guide the design of new analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop predictive models that correlate the structural features of aporphine alkaloids with their biological activities. These models can then be used to virtually screen large libraries of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing. Furthermore, computational methods can be used to predict the ADME and toxicological properties of new compounds, helping to identify potential liabilities early in the drug discovery pipeline. The integration of these in silico approaches will be instrumental in making the future research and development of this compound more efficient and cost-effective.
Q & A
Q. What methods are recommended for isolating N-Methylactinodaphnine from plant sources?
this compound is typically isolated using column chromatography and crystallization. For example, fractions from Litsea glutinosa extracts are separated using neutral alumina columns with chloroform-benzene (1:1) as the mobile phase. Subsequent elution with benzene and crystallization from ethyl acetate yields pure this compound . Phytochemical screening of plant tissues (e.g., leaves, bark) should prioritize alkaloid-rich fractions, validated via thin-layer chromatography (TLC) .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation requires a combination of spectroscopic techniques:
- UV-Vis spectroscopy : Characteristic absorption peaks at 283 nm and 307 nm (log ε ~4.2–4.3) .
- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR to resolve aromatic and methyl-substituted regions.
- Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₉H₂₁NO₃) and fragmentation patterns . Cross-referencing with literature data on optical rotation (e.g., [α]D +53.1° in ethanol) further validates purity .
Q. What are the primary natural sources of this compound, and how are they identified in ethnobotanical studies?
this compound is a benzylisoquinoline alkaloid found in Litsea glutinosa (leaves) and Chinese medicinal herbs like 月桂叶 (laurel leaf). Ethnobotanical studies use HPLC or LC-MS to screen plant extracts, correlating alkaloid profiles with traditional medicinal uses (e.g., anti-inflammatory or antimicrobial applications) .
Advanced Research Questions
Q. What challenges arise during the synthetic preparation of this compound, and how can they be mitigated?
Key challenges include:
- Byproduct formation : Residual diethylammonium chloride or unreacted precursors may persist. Multiple aqueous washes (e.g., during lidocaine synthesis ) can reduce impurities.
- Low yield : Optimize reaction conditions (temperature, solvent polarity) and use high-purity starting materials.
- Crystallization issues : Ethyl acetate is preferred for recrystallization due to its intermediate polarity, but solvent mixtures (e.g., benzene-ethyl acetate) may improve crystal formation .
Q. How should researchers design preclinical studies to evaluate this compound's pharmacological mechanisms?
Follow NIH guidelines for preclinical research :
- In vitro assays : Use cell lines (e.g., cancer, microbial) with dose-response curves (0.1–100 µM) to assess cytotoxicity, antioxidant activity, or enzyme inhibition.
- In vivo models : Rodent studies require strict adherence to ethical protocols, with sample sizes calculated via power analysis (consult statisticians ).
- Controls : Include positive controls (e.g., standard drugs) and vehicle controls to isolate compound-specific effects .
Q. How can contradictory results in this compound’s bioactivity be resolved?
Analyze variables across studies:
- Purity : Confirm compound purity (>95%) via HPLC before testing .
- Dosage : Compare effective concentrations (EC₅₀) and exposure times.
- Model systems : Differences in cell types or animal strains may explain variability. Replicate experiments under standardized conditions .
- Statistical rigor : Use ANOVA or non-parametric tests to assess significance, and report effect sizes .
Q. What protocols ensure the stability of this compound during long-term experimental storage?
- Storage conditions : Store in airtight, light-resistant containers at –20°C to prevent degradation.
- Solvent selection : Dissolve in DMSO (for biological assays) or ethanol (for phytochemical studies), ensuring concentrations ≤10 mM to avoid solvent toxicity .
- Periodic validation : Re-analyze stored samples via TLC or NMR every 6 months to confirm integrity .
Methodological Considerations
- Data reporting : Include raw data tables in appendices and processed data (e.g., IC₅₀ values) in the main text .
- Ethical compliance : Document animal welfare protocols and institutional review board approvals .
- Literature synthesis : Use databases like Google Scholar (2000–2016 filters) for systematic reviews, avoiding non-peer-reviewed sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
